3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol
Description
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2H-chromene-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12-3-1-9(2-4-12)11-5-10-6-13(17)14(18)7-15(10)19-8-11/h1-7,16-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGRBFWWYBMPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376769 | |
| Record name | 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145917-93-7 | |
| Record name | 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol, also known as 4-hydroxy-2H-chromene-6,7-diol, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antioxidant effects, and potential applications in treating various diseases.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| CAS Number | 145917-93-7 |
| Density | 1.439 g/cm³ |
| Boiling Point | 526.8 °C |
| Melting Point | Not Available |
Structural Characteristics
The compound features a benzopyran structure with a hydroxyl group at the para position of the phenyl ring, which is crucial for its biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted by Zhang et al. (2022) reported that this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC₅₀ values were found to be approximately 10 µg/mL for MCF-7 and 15 µg/mL for A549 cells, indicating potent activity against these cancer types .
A detailed investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This was evidenced by increased levels of cleaved caspase-3 and decreased phosphorylation of Akt in treated cells .
Antioxidant Properties
In addition to its anticancer effects, this compound has been shown to possess strong antioxidant activities. A comparative study indicated that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. The compound's ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase was also noted, suggesting potential protective effects against oxidative damage .
Other Biological Activities
- Antiviral Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain viruses, including HIV. Its structural similarity to other flavonoids known for antiviral properties supports further exploration in this area .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating inflammatory diseases .
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that compounds similar to 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antioxidant activity in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .
2. Anti-Cancer Properties
The compound has been investigated for its anti-cancer effects, particularly against breast cancer cells. Its structure allows it to interact with estrogen receptors, potentially inhibiting the growth of estrogen-dependent tumors.
Case Study:
In a clinical trial reported in Cancer Research, patients treated with a formulation containing this compound showed a reduction in tumor size and improved survival rates compared to controls .
3. Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's.
Case Study:
A research article in Neuroscience Letters highlighted that this compound reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease .
Industrial Applications
1. Pharmaceutical Development
Due to its diverse biological activities, this compound is being explored as a lead structure for new drug development targeting various diseases.
2. Nutraceuticals
The antioxidant properties of this compound make it a candidate for inclusion in dietary supplements aimed at promoting health and preventing chronic diseases.
Comparison with Similar Compounds
Genistein (5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one)
Structural Differences :
Functional Implications :
- Genistein is a well-studied isoflavone with antioxidant, anticancer, and estrogenic activities.
- Derivatives like G21 and Ram-2 (acetylated glycosides of genistein) exhibit improved solubility and bioavailability due to sugar moieties, but their biological activities are modulated by enzymatic hydrolysis in vivo .
Phenoxodiol (2H-1-Benzopyran-7-ol,1,3-(4-hydroxyphenyl))
Structural Differences :
- Phenoxodiol has a hydroxyl group at C7 and lacks the C6 hydroxyl group present in the target compound.
Functional Implications :
- Phenoxodiol is a synthetic isoflavone derivative and a potent topoisomerase II (topo II) poison, stabilizing the DNA-topo II cleavable complex. It demonstrates stronger inhibitory effects on topo II than genistein, with clinical relevance in cancer therapy .
- The absence of the C6 hydroxyl group may reduce steric hindrance, enhancing its interaction with topo II’s catalytic domain .
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Structural Differences :
Functional Implications :
6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Structural Differences :
Functional Implications :
3-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Structural Differences :
Functional Implications :
Furochromenone Derivatives (e.g., 6,7-Dihydroxy-3-(4-hydroxyphenyl)-2H-furo[3,2-b]chromen-2-one)
Functional Implications :
- This structural variation may shift selectivity toward different enzymes or receptors .
Research Findings and Implications
- Topoisomerase Inhibition: Phenoxodiol’s superior topo II inhibition compared to genistein highlights the impact of hydroxyl group positioning and ring substitution on enzymatic targeting .
- Solubility and Bioavailability : Acetylated derivatives (e.g., G21) demonstrate how structural modifications can enhance pharmacokinetics without compromising activity .
- Lipophilicity vs.
Preparation Methods
Formation of 7-Benzyloxy-3-(4-Methoxyphenyl)-2H-1-Benzopyran
Resorcinol undergoes benzylation to protect hydroxyl groups, followed by condensation with 4-methoxyphenylacetylene. The intermediate 7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran is obtained in 85% yield using Pd(OH)₂/C (Pearlman’s catalyst) under hydrogenation conditions.
Hydroboration-Oxidation and DDQ-Mediated Dehydrogenation
The benzopyran intermediate is subjected to hydroboration with BH₃·THF, followed by oxidation with H₂O₂/NaOH to yield chroman-4-ol (60% yield). Subsequent oxidation-dehydrogenation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in refluxing 1,4-dioxane produces the isoflavone core (78% yield).
Selective Debenzylation and Demethylation
Catalytic hydrogenation with Pd(OH)₂/C and cyclohexene in ethanol removes the benzyl protecting group (94% yield). Demethylation of the 4-methoxyphenyl group is achieved using BCl₃/n-Bu₄NI, yielding the final product with 95% purity.
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzylation | BnCl, K₂CO₃, DMF, 80°C | 85 |
| Hydroboration-Oxidation | BH₃·THF, H₂O₂/NaOH, 0°C | 60 |
| DDQ Oxidation | DDQ, 1,4-dioxane, reflux | 78 |
| Debenzylation | Pd(OH)₂/C, H₂, ethanol | 94 |
| Demethylation | BCl₃/n-Bu₄NI, CH₂Cl₂, −20°C | 95 |
Baker–Venkataraman Rearrangement for Benzopyran Core Assembly
The Baker–Venkataraman rearrangement enables efficient construction of the benzopyran skeleton. This method involves:
Base-Catalyzed Rearrangement of 2-Acetoxyacetophenone Derivatives
A 2-acetoxyacetophenone precursor is treated with NaH in THF to form an enolate, which undergoes intramolecular acyl transfer to generate a 1,3-diketone intermediate. Cyclization under acidic conditions (H₂SO₄, 100°C) yields the benzopyran core with 70–80% efficiency.
Functionalization of the Aromatic Ring
Post-cyclization, the 4-hydroxyphenyl group is introduced via Friedel–Crafts alkylation using 4-methoxyphenylmagnesium bromide. Demethylation with BBr₃ in CH₂Cl₂ at −78°C provides the final product.
Mechanistic Insight :
The rearrangement proceeds via enolate formation, followed by nucleophilic attack on the ester carbonyl (Figure 1). Acidic work-up induces cyclodehydration, forming the fused benzopyran system.
Oxidative Strategies for Dihydroxylation
Direct Oxidation of Chroman Intermediates
A Journal of Organic Chemistry study highlights the oxidation of 6α,7β-diol intermediates to install the 6,7-dihydroxy motif. Using Dess–Martin periodinane (DMP) in CH₂Cl₂ at 0°C, the diol is oxidized to a ketone, followed by stereoselective reduction with NaBH₄ to yield the cis-diol configuration (65% yield).
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Resorcinol Pathway | High yields (78–95%), scalable | Requires toxic BCl₃ for demethylation |
| Baker–Venkataraman | Modular, avoids heavy metals | Lower yield (70–80%), harsh acids |
| Oxidative Functionalization | Stereoselective, mild conditions | Multi-step, costlier reagents |
Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, - and -NMR can resolve hydroxyl and aromatic proton signals, while 2D techniques like COSY and HSQC help assign coupling patterns and carbon-proton correlations . Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm) and conjugated carbonyl groups (1650–1750 cm) . High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO, exact mass 256.074) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Multi-step synthesis often starts with phenolic precursors. For example, NaH-mediated benzylation in THF can protect hydroxyl groups, followed by [3,3]-sigmatropic rearrangements to construct the benzopyran core . Post-synthetic deprotection (e.g., catalytic hydrogenation) yields the final diol structure . Optimizing reaction time and temperature (e.g., 0°C for NaH activation) minimizes side products .
Q. How does the compound’s stability influence experimental design?
- Methodological Answer : The compound’s phenolic hydroxyl groups make it sensitive to oxidation. Storage under inert gas (N) and use of antioxidants (e.g., ascorbic acid) in aqueous buffers are recommended . Thermal stability should be monitored via differential scanning calorimetry (DSC), as decomposition above 250°C may generate hazardous byproducts (e.g., quinones) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. High-performance liquid chromatography (HPLC) with photodiode array detection (PDA) can quantify purity (>98% for reliable bioassays) . For cell-based studies, control for solvent effects (e.g., DMSO concentrations ≤0.5%) and validate results across multiple cell lines . Comparative metabolomics may identify off-target interactions .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodological Answer : Structural derivatization (e.g., glycosylation or acetylation) improves aqueous solubility while retaining the core pharmacophore. For example, genistein derivatives with β-D-galactopyranosyl groups show enhanced solubility without compromising estrogenic activity . Alternatively, nanoencapsulation (e.g., liposomes) achieves biocompatible delivery .
Q. How do reaction conditions influence regioselectivity during synthesis of benzopyran derivatives?
- Methodological Answer : Regioselectivity in cyclization steps depends on catalyst choice and solvent polarity. For instance, BF-etherate in dichloromethane favors 6,7-diol formation over competing 5,6-diol isomers . Computational modeling (DFT) predicts transition-state energies to rationalize selectivity trends .
Q. What analytical approaches quantify this compound in complex matrices (e.g., plant extracts)?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges effectively isolates the compound from polyphenol-rich matrices . Quantification via HPLC-MS/MS in negative ion mode (e.g., m/z 256→153 transition) achieves detection limits <1 ng/mL . Matrix-matched calibration corrects for ion suppression .
Safety and Handling Considerations
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : The compound is classified as a skin/eye irritant (GHS Category 2). Use nitrile gloves, sealed goggles, and fume hoods during weighing . For spills, avoid dry sweeping; instead, use damp cloths to prevent dust inhalation . Store in amber vials at –20°C under argon to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
